molecular formula C6H9N3O B11101138 5-Amino-2,6-dimethylpyrimidin-4-ol

5-Amino-2,6-dimethylpyrimidin-4-ol

Cat. No.: B11101138
M. Wt: 139.16 g/mol
InChI Key: LKKSPQLDRZTINU-UHFFFAOYSA-N
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Description

5-Amino-2,6-dimethylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,6-dimethylpyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of acetamidine with ethyl acetoacetate, followed by cyclization to form the pyrimidine ring . Another method involves the use of methyl cyanoacetate, urea, and sodium methylate as raw materials, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidinones, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Amino-2,6-dimethylpyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as fibroblast growth factor receptor 4 (FGFR4), by binding to the active site and blocking its activity. This inhibition can lead to various biological effects, including anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,6-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)6(10)9-4(2)8-3/h7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKSPQLDRZTINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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